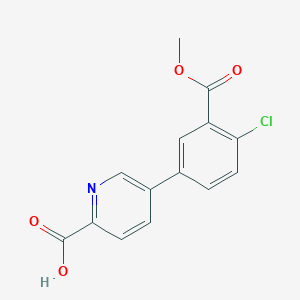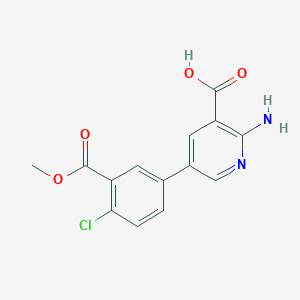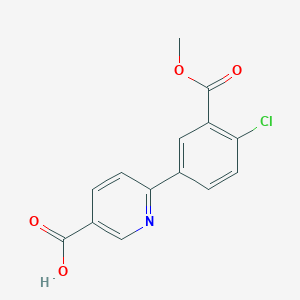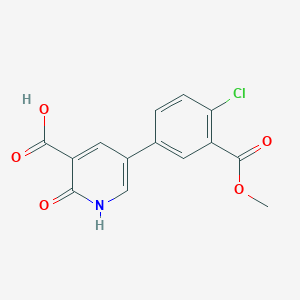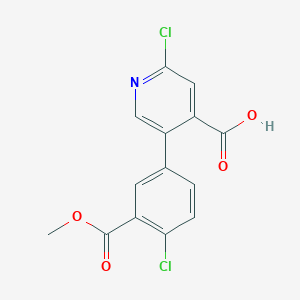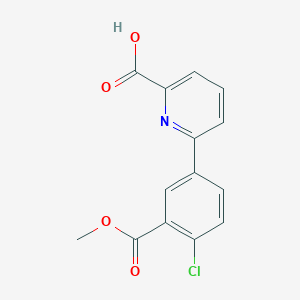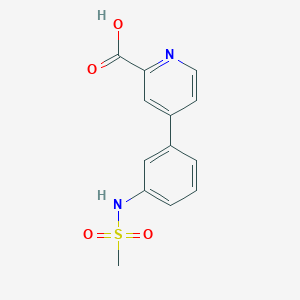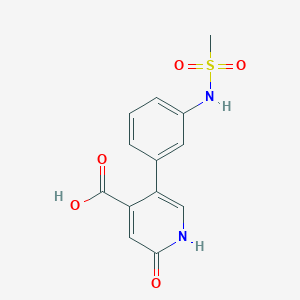
2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylsulfonylaminophenyl)nicotinic acid (2-MSNPA) is a compound with a wide range of applications in the field of scientific research. It is a derivative of nicotinic acid and is composed of a 3-methylsulfonylamino group and a phenyl group. The compound has been used in various fields of scientific research, such as pharmacology, biochemistry, and physiology. It has been used in the development of drugs, as well as in the study of biochemical and physiological processes.
科学的研究の応用
2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% has a wide range of applications in the field of scientific research. It has been used in the development of drugs, as well as in the study of biochemical and physiological processes. It has been used in the study of enzyme inhibition, drug metabolism, and receptor binding. It has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the central nervous system.
作用機序
The mechanism of action of 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% is not fully understood. It is believed that the compound acts as an inhibitor of enzymes, such as monoamine oxidase and acetylcholinesterase. It is also believed to act as an agonist of nicotinic receptors, which are found in the brain and other parts of the body.
Biochemical and Physiological Effects
2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as monoamine oxidase and acetylcholinesterase. It has also been found to increase the levels of dopamine and norepinephrine in the brain, as well as to increase the release of neurotransmitters, such as serotonin and GABA. In addition, it has been found to have an effect on the cardiovascular system, as well as on the central nervous system.
実験室実験の利点と制限
2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively stable in aqueous solutions and is not easily degraded. It also has a low toxicity and is relatively non-toxic. However, it is not as soluble in water as some other compounds, which can limit its use in certain experiments. In addition, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% in scientific research. One potential avenue of research is to further explore the mechanism of action of the compound and to identify potential therapeutic applications. Another potential direction is to explore the potential of the compound as a tool for drug discovery and development. In addition, further research could be done to explore the potential of the compound as a tool for studying biochemical and physiological processes. Finally, further research could be done to explore the potential of the compound as a tool for studying the effects of drugs on the cardiovascular system and the central nervous system.
合成法
2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% can be synthesized using a number of different methods. One method is to synthesize it from 3-methylsulfonylaminophenol and nicotinic acid. This method involves the reaction of 3-methylsulfonylaminophenol with nicotinic acid in the presence of a base, such as sodium hydroxide. The reaction produces 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95%, which is then isolated and purified. Another method for the synthesis of 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% is to react 3-methylsulfonylaminophenol with sodium hydroxide and then add nicotinic acid. This method produces 2-(3-Methylsulfonylaminophenyl)nicotinic acid, 95% in a single step.
特性
IUPAC Name |
2-[3-(methanesulfonamido)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)12-11(13(16)17)6-3-7-14-12/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPRIFCUZPYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688359 |
Source


|
| Record name | 2-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-01-4 |
Source


|
| Record name | 2-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



